molecular formula C19H17N3O4 B275702 MFCD00368406

MFCD00368406

Cat. No.: B275702
M. Wt: 351.4 g/mol
InChI Key: ATUXXANSRULJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00368406 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Such compounds are typically characterized by their molecular structure, physicochemical properties (e.g., solubility, log P values), and synthetic pathways, which are critical for evaluating their utility in target applications .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C19H17N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-11H,1-2H3,(H,20,23)(H,25,26)

InChI Key

ATUXXANSRULJIN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00368406 typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

MFCD00368406 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

MFCD00368406 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD00368406 involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of MFCD00368406 with structurally or functionally analogous compounds follows established methodologies in chemical research, emphasizing molecular descriptors, synthetic routes, and performance metrics. Below, we outline key parameters for comparison, derived from evidence-based practices.

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 4-Amino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-6-propylpteridin-7(8H)-one
Molecular Formula CₓHᵧNₐOᵦ (Hypothetical) C₆H₅BBrClO₂ C₁₇H₁₅FN₈
Molecular Weight ~300–400 g/mol 235.27 g/mol 350.35 g/mol
Log P (Octanol-Water) 2.0–3.5 (Estimated) 2.15 (XLOGP3) Not reported
Solubility Moderate (0.1–1.0 mg/mL) 0.24 mg/mL (ESOL) Not reported
Synthetic Route Catalyzed cross-coupling Pd-catalyzed Suzuki reaction Multi-step heterocyclic synthesis
Key Applications Catalysis, drug discovery Suzuki-Miyaura coupling Kinase inhibition, oncology

Key Findings:

Structural Similarity :

  • Boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid, MFCD13195646) share functional groups enabling cross-coupling reactions, a feature critical in catalytic and medicinal chemistry .
  • Pyrazolo-pyridine derivatives (e.g., MFCD22741544) exhibit heterocyclic frameworks common in kinase inhibitors, highlighting divergent applications compared to boronic acids .

Synthetic Complexity :

  • This compound likely requires transition-metal catalysts (e.g., Pd, Fe) for synthesis, akin to boronic acid derivatives . In contrast, pyrazolo-pyridines involve multi-step cyclization and substitution reactions .

Performance Metrics :

  • Boronic acids prioritize solubility and log P for reaction efficiency, whereas pyrazolo-pyridines focus on bioavailability and target binding (e.g., IC₅₀ values) .

Table 2: Functional Comparison Based on Evidence Guidelines

Criteria This compound Similar Compound A (Boronic Acid) Similar Compound B (Pyrazolo-Pyridine)
Primary Use Catalysis Cross-coupling reactions Drug discovery
Thermal Stability High (estimated) Moderate (decomposes >150°C) High (stable under physiological conditions)
Toxicity Profile Low (predicted) Low (no CYP inhibition) Moderate (requires safety testing)
Regulatory Status Research use only Commercially available Preclinical evaluation

Methodological Considerations

The comparison adheres to guidelines from pharmaceutical and chemical research:

  • Structural Analysis : References to X-ray crystallography (e.g., CIF files) and spectroscopic data (NMR, LC-MS) ensure reproducibility, as mandated by journals like Chemical Research and Application .
  • Data Presentation : Tables follow ICH guidelines, emphasizing clarity in physicochemical properties and safety data .
  • Literature Synthesis : Cross-referencing diverse sources (e.g., synthetic protocols from and pharmacological criteria from ) ensures a comprehensive evaluation .

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